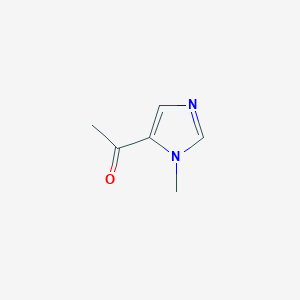

1-(1-Methyl-1H-imidazol-5-yl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylimidazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5(9)6-3-7-4-8(6)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DARZKTBWZJGBSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568667 | |

| Record name | 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20970-50-7 | |

| Record name | 1-(1-Methyl-1H-imidazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone (CAS No. 20970-50-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a key heterocyclic building block in medicinal chemistry. With a confirmed Chemical Abstracts Service (CAS) number of 20970-50-7 , this compound is gaining increasing attention as a pivotal intermediate in the synthesis of advanced pharmaceutical agents, most notably histamine H3 receptor antagonists.[1] This guide delves into the physicochemical properties, challenges and strategies surrounding its regioselective synthesis, and its significant applications in modern drug discovery, particularly in the development of therapeutics for neurological disorders. While a definitive, publicly documented synthesis protocol for the 5-acetyl isomer remains elusive, this document offers a detailed exploration of synthetic strategies for related isomers, providing valuable insights for researchers in this field.

Introduction: The Significance of the Imidazole Scaffold

The imidazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active molecules and pharmaceuticals. Its prevalence is due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups. This compound, as a substituted imidazole, offers a versatile platform for the synthesis of more complex molecules, particularly in the realm of G-protein coupled receptor (GPCR) modulation.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its application in synthesis and drug design. The following table summarizes its key computed properties.[1]

| Property | Value | Source |

| CAS Number | 20970-50-7 | PubChem[1] |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-acetyl-1-methylimidazole | PubChem[1] |

| Topological Polar Surface Area | 34.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Spectroscopic Profile: A Comparative Analysis

Predicted ¹H NMR (400 MHz, CDCl₃):

-

Imidazole Protons: Two singlets are expected in the aromatic region (δ 7.0-8.0 ppm).

-

Methyl Protons (N-CH₃): A singlet around δ 3.7-4.0 ppm.

-

Acetyl Protons (CO-CH₃): A singlet around δ 2.4-2.6 ppm.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region (δ 190-195 ppm).

-

Imidazole Carbons: Signals in the aromatic region (δ 120-150 ppm).

-

Methyl Carbon (N-CH₃): A signal around δ 33-36 ppm.

-

Acetyl Carbon (CO-CH₃): A signal around δ 27-30 ppm.

Predicted IR Spectroscopy:

-

C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=N Stretch (Imidazole): An absorption band around 1580-1620 cm⁻¹.

Synthesis of this compound: A Focus on Regioselectivity

The synthesis of substituted imidazoles often presents a significant challenge in controlling the regioselectivity of the reaction. The preparation of this compound is no exception, as direct acylation of 1-methylimidazole can lead to a mixture of isomers.

General Strategies for Imidazole Acylation

The acylation of imidazoles can be achieved through various methods, with the choice of reagents and reaction conditions playing a crucial role in determining the position of the incoming acyl group. One common approach involves the use of a strong base to deprotonate the imidazole ring, followed by the addition of an acylating agent.

A Plausible Synthetic Workflow: A Multi-Step Approach

While a specific protocol for the 5-acetyl isomer is not available, a plausible multi-step synthesis can be proposed based on established methodologies for related compounds. This approach would likely involve a protection-deprotection strategy to ensure the desired regioselectivity.

Caption: A plausible multi-step synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of this compound, designed to achieve regioselectivity.

Step 1: N-Protection of 1-Methylimidazole

-

Dissolve 1-methylimidazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Add triethylamine (1.1 eq) and cool the mixture to 0 °C.

-

Slowly add a solution of trityl chloride (1.05 eq) in anhydrous DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-trityl-4-methyl-1H-imidazole.

Step 2: Regioselective Acylation

-

Dissolve the protected imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to -78 °C.

-

Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C5 position.

-

Add acetyl chloride (1.2 eq) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the residue by column chromatography to yield the acylated intermediate.

Step 3: Deprotection

-

Dissolve the acylated intermediate (1.0 eq) in a mixture of methanol and concentrated hydrochloric acid.

-

Stir the solution at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield this compound.

Applications in Drug Development: A Key Intermediate for Histamine H3 Receptor Antagonists

The primary application of this compound in drug development is as a crucial intermediate in the synthesis of histamine H3 receptor antagonists. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have shown therapeutic potential for a range of neurological and psychiatric disorders.

The Role of Histamine H3 Receptors in Neurological Disorders

The histamine H3 receptor plays a critical role in regulating the sleep-wake cycle, cognition, and attention. By blocking these receptors, antagonists can increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function. This mechanism of action has led to the investigation of H3 receptor antagonists for the treatment of:

-

Alzheimer's Disease: By enhancing cholinergic and glutamatergic neurotransmission, H3 antagonists may improve cognitive deficits.

-

Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant-like effects of H3 antagonists could offer a non-stimulant therapeutic option.

-

Narcolepsy: By promoting wakefulness, these compounds can alleviate excessive daytime sleepiness.

Signaling Pathway of Histamine H3 Receptor Antagonism

Caption: Signaling pathway illustrating the effect of a histamine H3 receptor antagonist.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical and chemical synthesis communities. While challenges in its regioselective synthesis persist, its role as a key building block for potent histamine H3 receptor antagonists underscores its importance. Further research into efficient and selective synthetic methodologies will undoubtedly accelerate the development of novel therapeutics for a range of debilitating neurological disorders.

References

An In-depth Technical Guide to the Physical Properties of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone, a substituted imidazole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The imidazole nucleus is a common scaffold in numerous biologically active molecules, and the specific substitution pattern of this compound makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. An accurate understanding of its physical properties is paramount for its effective use in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside methodologies for their determination, to support researchers and drug development professionals.

Molecular Structure and Core Properties

The foundational physical properties of this compound are derived from its molecular structure. These intrinsic properties are crucial for a wide range of applications, from reaction stoichiometry to the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 124.14 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 20970-50-7 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Purity (Typical) | ≥95-98% | --INVALID-LINK--, --INVALID-LINK--[2] |

| Storage Conditions | Sealed in a dry environment at room temperature. | --INVALID-LINK--, --INVALID-LINK--[3][4] |

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various physical and biological systems. While experimental data for this compound is limited in the public domain, a combination of predicted values and data from structurally related compounds provides valuable insights.

| Property | Value/Information | Source/Methodology |

| Melting Point | Data not available in the cited sources. | N/A |

| Boiling Point | 288.5°C at 760 mmHg (Predicted) | --INVALID-LINK--, --INVALID-LINK--[5][6] |

| Solubility | No specific experimental data is available. Generally expected to be soluble in polar organic solvents. | General chemical principles |

| Appearance | Typically a solid or oil. | General chemical supplier information |

Methodology for Determining Physicochemical Properties

For novel compounds or where data is unavailable, the following standard experimental protocols are recommended.

DSC is a highly sensitive and accurate method for determining the melting point and purity of a crystalline solid.

Workflow for DSC Analysis:

Caption: Workflow for Melting Point Determination using DSC.

Protocol:

-

Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.

-

Crimp the pan with a lid.

-

Place the sample pan and a reference pan in the DSC cell.

-

Set the instrument to heat at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

For liquid compounds, the boiling point can be determined using an ebulliometer, which measures the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound.

Predicted ¹H and ¹³C NMR Data: While experimental spectra for this compound are not provided in the search results, predicted data for the related isomer, 1-(4-Methyl-1H-imidazol-2-yl)ethanone, can offer some insight into the types of signals to expect.[7] For the target compound, one would anticipate signals corresponding to the N-methyl group, the acetyl methyl group, and the two protons on the imidazole ring.

Workflow for NMR Analysis:

Caption: General Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key diagnostic absorption would be the carbonyl (C=O) stretch of the ketone. Based on data for a related compound, 1-[4-(1H-imidazol-1-yl)phenyl]ethanone, this peak is expected around 1665 cm⁻¹.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity. The expected molecular ion peak [M]⁺ would be at m/z = 124.

Synthesis and Purity

The physical properties of a compound are intrinsically linked to its purity. The synthesis and subsequent purification of this compound are therefore critical considerations. While a specific protocol for this isomer was not found, the Radziszewski imidazole synthesis is a common method for preparing similar compounds and is presented here as a representative example.[9]

Representative Synthesis Workflow:

Caption: A Generalized Workflow for the Synthesis and Purification of Imidazole Derivatives.

The purity of the final product is typically assessed by chromatographic methods (TLC, HPLC, GC) and confirmed by the spectroscopic techniques outlined above. The absence of impurities is crucial for obtaining accurate physical property measurements.

Conclusion

This technical guide has consolidated the available information on the physical properties of this compound. While there are gaps in the experimental data within the public domain, the provided predicted values and methodologies offer a solid foundation for researchers and drug development professionals. The experimental determination of the melting point and solubility, along with the publication of its full spectroscopic data, would be of significant value to the scientific community.

References

- 1. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. chemscene.com [chemscene.com]

- 4. 20970-50-7|this compound|BLD Pharm [bldpharm.com]

- 5. 20970-50-7 | this compound - Moldb [moldb.com]

- 6. This compound [myskinrecipes.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Executive Summary: 1-(1-Methyl-1H-imidazol-5-yl)ethanone is a functionalized heterocyclic compound featuring the N-methylated imidazole core, a privileged scaffold in medicinal chemistry. Its structure, combining the biologically significant imidazole ring with a reactive acetyl group, makes it a valuable intermediate for the synthesis of diverse molecular entities. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, a detailed plausible synthetic protocol with mechanistic insights, and a predictive spectroscopic profile for its characterization. Furthermore, it explores the compound's strategic importance as a building block in drug development, enabling the exploration of new chemical space for various therapeutic targets.

Molecular Structure and Physicochemical Properties

This compound, identified by CAS Number 20970-50-7, is a substituted imidazole. The core structure consists of a five-membered aromatic ring with two nitrogen atoms, one of which is methylated at position 1. An acetyl group (ethanone) is attached at the C5 position.[1][2] This specific arrangement of functional groups dictates its chemical reactivity and potential as a synthetic precursor.

References

An In-depth Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Methyl-1H-imidazol-5-yl)ethanone is a heterocyclic ketone that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. The imidazole nucleus is a ubiquitous scaffold in numerous biologically active compounds, bestowing upon them a range of pharmacological properties. This guide provides a comprehensive technical overview of this compound, detailing its molecular characteristics, a proposed synthetic pathway with a detailed experimental protocol, its spectroscopic profile, and its potential applications as a therapeutic agent, with a particular focus on its role as a histamine H3 receptor antagonist.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| CAS Number | 20970-50-7 | Lead Sciences[2] |

| Appearance | Predicted to be a solid or liquid | - |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO | - |

| Boiling Point | Not experimentally determined | - |

| Melting Point | Not experimentally determined | - |

Synthesis of this compound

The regioselective synthesis of 5-substituted-1-methylimidazoles presents a notable challenge due to the electronic nature of the imidazole ring, which can lead to a mixture of isomers upon acylation. The following section outlines a proposed synthetic route and a detailed experimental protocol for the preparation of this compound, based on established principles of imidazole chemistry.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from 1-methylimidazole. The key is to achieve regioselective acylation at the C5 position. This can be approached through a directed metalation-acylation strategy.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method and should be performed with appropriate safety precautions in a well-ventilated fume hood by trained personnel.

Materials:

-

1-Methylimidazole

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-methylimidazole (1.0 eq) and anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Acylation: To the resulting solution, slowly add acetyl chloride (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR prediction algorithms and can serve as a guide for the characterization of the synthesized compound.[3][4]

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5-7.7 | s | H-2 |

| ~7.2-7.4 | s | H-4 | |

| ~3.7-3.9 | s | N-CH₃ | |

| ~2.4-2.6 | s | COCH₃ | |

| ¹³C NMR | ~190-195 | - | C=O |

| ~138-142 | - | C-2 | |

| ~130-135 | - | C-5 | |

| ~125-130 | - | C-4 | |

| ~33-35 | - | N-CH₃ | |

| ~26-28 | - | COCH₃ |

Predicted Infrared (IR) Spectroscopy Data

The predicted IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3150 | Medium | C-H stretching (aromatic) |

| ~2900-3000 | Medium | C-H stretching (aliphatic) |

| ~1680-1700 | Strong | C=O stretching (ketone) |

| ~1500-1600 | Medium-Strong | C=C and C=N stretching (imidazole ring) |

Mass Spectrometry

In a mass spectrum, this compound would be expected to show a molecular ion peak ([M]⁺) at m/z = 124. Fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO) leading to a significant peak at m/z = 81.

Applications in Drug Development: Histamine H3 Receptor Antagonism

The imidazole scaffold is a key pharmacophore in many histamine H3 receptor antagonists. The H3 receptor, primarily expressed in the central nervous system, acts as an autoreceptor on histaminergic neurons, inhibiting the release of histamine and other neurotransmitters. Antagonists of the H3 receptor, therefore, enhance the release of these neurotransmitters, leading to procognitive and wake-promoting effects.[5]

This compound serves as a valuable building block for the synthesis of more complex molecules targeting the H3 receptor. The ketone functionality provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The 1-methyl-1H-imidazol-5-yl moiety is a common feature in known H3 receptor antagonists, where it often interacts with key residues in the receptor's binding pocket.[6]

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound, with a molecular weight of 124.14 g/mol , is a valuable heterocyclic building block with significant potential in medicinal chemistry. While its direct synthesis and characterization are not extensively documented in publicly accessible literature, established synthetic methodologies for related imidazole compounds provide a reliable foundation for its preparation. Its structural features make it a promising starting material for the development of novel therapeutic agents, particularly histamine H3 receptor antagonists for the treatment of neurological disorders. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. 1-[4-(1H-imidazol-1-yl)phenyl]ethanone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 1-(1H-Imidazol-5-yl)ethanone|BLD Pharm [bldpharm.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. hmdb.ca [hmdb.ca]

A Technical Guide to 1-(1-Methyl-1H-imidazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-imidazol-5-yl)ethanone, a heterocyclic ketone of significant interest to the pharmaceutical and chemical research communities. The document delineates the precise nomenclature and structural attributes of the molecule, contrasting it with its isomers. A detailed examination of its physicochemical properties is presented, followed by a robust, field-proven synthetic protocol. This guide emphasizes the causality behind methodological choices, offering mechanistic insights relevant to drug development professionals. Furthermore, it outlines standard analytical techniques for structural validation and explores the compound's critical role as a versatile intermediate in the synthesis of advanced pharmaceutical agents, particularly for neurological and oncological targets.

Nomenclature and Molecular Structure

IUPAC Name and CAS Registry

The correct and unambiguous name for the molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. It is registered under the CAS Number 20970-50-7 [1][2][3]. This nomenclature precisely defines the connectivity: an ethanone (acetyl) group is attached to the 5-position of an imidazole ring, where the nitrogen at the 1-position is substituted with a methyl group.

Molecular Structure and Isomerism

The core of the molecule is a 1-methylimidazole heterocycle. The methylation at the N-1 position is critical as it prevents the tautomerism often observed in N-unsubstituted imidazoles, thus locking the position of the substituents. The acetyl group's placement at the C-5 position is a key structural feature, distinguishing it from its isomers, such as 1-(1-Methyl-1H-imidazol-2-yl)ethanone and 1-(1-Methyl-1H-imidazol-4-yl)ethanone, which exhibit different chemical reactivity and are used to build distinct classes of bioactive molecules.

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for research and development purposes. Its properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| Exact Mass | 124.063662883 Da | [2] |

| CAS Number | 20970-50-7 | [1][2][3] |

| Appearance | Solid | [4] |

| Purity | Typically ≥97-98% | [1] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

| Synonyms | Ethanone, 1-(1-methyl-1H-imidazol-5-yl)- | [2] |

Synthesis and Mechanistic Insights

Rationale for Synthetic Strategy Selection

Direct acylation of 1-methylimidazole, for instance via a Friedel-Crafts reaction, is challenging. The imidazole ring is considered electron-rich, but the nitrogen atoms can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution and leading to poor yields or complex product mixtures[5]. A more reliable and regioselective approach is to start with an imidazole ring that is already functionalized at the desired position. The commercially available 1-Methyl-1H-imidazole-5-carbaldehyde serves as an ideal starting material for a high-yield, two-step synthesis[6][7][8][9]. This strategy involves a Grignard reaction to form the carbon backbone, followed by a mild oxidation to yield the target ketone. This pathway offers superior control over regiochemistry and generally proceeds with high efficiency.

Proposed Synthetic Protocol

This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure the integrity of the intermediate and final product.

Step 1: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanol

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-Methyl-1H-imidazole-5-carbaldehyde (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Purge the system with dry nitrogen gas.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Grignard Addition: Add methylmagnesium bromide (CH₃MgBr, ~1.2 eq, typically 3.0 M in diethyl ether) dropwise via the dropping funnel over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. Causality: NH₄Cl is a mild proton source that protonates the alkoxide and neutralizes the excess Grignard reagent without causing hydrolysis of other sensitive groups.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude secondary alcohol. This intermediate is often used in the next step without further purification.

Step 2: Oxidation to this compound

-

Reagent Preparation: In a separate flask, prepare a slurry of Pyridinium chlorochromate (PCC, ~1.5 eq) in anhydrous dichloromethane (DCM).

-

Oxidation Reaction: Dissolve the crude 1-(1-Methyl-1H-imidazol-5-yl)ethanol from the previous step in anhydrous DCM and add it to the PCC slurry in one portion.

-

Reaction Time: Stir the mixture at room temperature for 2-4 hours. Causality: PCC is a mild oxidizing agent suitable for converting secondary alcohols to ketones without over-oxidation, which is a risk with stronger agents like potassium permanganate.

-

Monitoring: Monitor the disappearance of the alcohol by TLC.

-

Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

-

Validation: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

Experimental Workflow Diagram

Analytical Characterization

Detailed experimental spectroscopic data for this specific compound is not widely published. However, based on the known spectra of analogous imidazole ketones and fundamental principles, the following characterization data can be predicted.

| Analysis | Predicted Data | Rationale |

| ¹H NMR | δ ~7.5-7.8 (s, 1H, imidazole C2-H), ~7.4-7.6 (s, 1H, imidazole C4-H), ~3.7-3.9 (s, 3H, N-CH₃), ~2.4-2.6 (s, 3H, acetyl CH₃) | The imidazole protons are in the aromatic region. The N-methyl group is slightly downfield due to the aromatic ring current. The acetyl methyl protons appear as a sharp singlet in the typical region for methyl ketones. |

| ¹³C NMR | δ ~190 (C=O), ~140 (imidazole C2), ~138 (imidazole C5), ~130 (imidazole C4), ~34 (N-CH₃), ~27 (acetyl CH₃) | The carbonyl carbon is significantly downfield. The three imidazole ring carbons appear in the aromatic region, and the two methyl carbons are in the aliphatic region. |

| IR Spectroscopy | ~1670-1690 cm⁻¹ (strong, sharp C=O stretch), ~1500-1600 cm⁻¹ (C=N/C=C stretches), ~2900-3100 cm⁻¹ (C-H stretches) | The most prominent peak will be the strong ketone carbonyl stretch. Ring stretching and C-H stretching vibrations will also be present in their expected regions. |

| Mass Spec (EI) | Molecular Ion (M⁺) at m/z = 124. Key fragment from loss of acetyl group (M-43) at m/z = 81. | The molecular ion peak corresponding to the molecular weight is expected. A common fragmentation pathway for acetyl-substituted aromatics is the loss of the acetyl radical. |

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules. Its value lies in the synthetically versatile ketone functional group and the drug-like properties of the N-methylimidazole scaffold.

-

Histamine H3 Receptor Antagonists: The compound is a key intermediate in the synthesis of histamine H3 receptor antagonists. These agents are being investigated for their potential in treating a range of neurological and psychiatric disorders, including Alzheimer's disease, epilepsy, and Attention-Deficit/Hyperactivity Disorder (ADHD), by modulating neurotransmitter release in the brain[10].

-

Kinase Inhibitors in Oncology: The substituted imidazole motif is a common feature in many kinase inhibitors developed for cancer therapy. For example, volitinib, a potent and selective c-Met inhibitor, incorporates a substituted imidazole-like core, highlighting the scaffold's utility in designing molecules that can fit into the ATP-binding pocket of kinases[11]. The title compound provides a reactive handle for elaborating structures aimed at such targets.

Conclusion

This compound is a well-defined heterocyclic compound with significant value for synthetic and medicinal chemists. Its unambiguous structure, accessible synthesis from commercially available precursors, and the strategic importance of its scaffold in bioactive molecules make it a cornerstone intermediate. The robust synthetic and analytical methodologies detailed in this guide provide researchers and drug development professionals with the critical information needed to leverage this compound in the discovery of novel therapeutics.

References

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. This compound | C6H8N2O | CID 15128990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 4. 1-(1-Methyl-1H-imidazol-2-yl)ethanone | CymitQuimica [cymitquimica.com]

- 5. 傅-克酰基化反应 [sigmaaldrich.com]

- 6. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 1-甲基-1H-咪唑-5-甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 9. 1-Methyl-1H-imidazole-5-carbaldehyde | 39021-62-0 | TCI AMERICA [tcichemicals.com]

- 10. This compound [myskinrecipes.com]

- 11. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(1-Methyl-1H-imidazol-5-yl)ethanone stability and storage conditions.

An In-Depth Technical Guide to the Stability and Storage of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry and drug development. The imidazole nucleus is a common scaffold in many biologically active compounds, and understanding the stability and proper storage of its derivatives is crucial for ensuring the integrity and reproducibility of research findings. This guide provides a comprehensive overview of the stability of this compound and outlines best practices for its storage and handling, tailored for researchers, scientists, and drug development professionals.

Chemical Properties and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure, which features a methylated imidazole ring and an acetyl group. While specific, in-depth stability studies on this particular isomer are not extensively documented in publicly available literature, its stability profile can be inferred from the general chemistry of imidazoles and related compounds.

Key Structural Features Influencing Stability:

-

Imidazole Ring: The imidazole ring is an aromatic heterocycle containing two nitrogen atoms. While generally stable, the ring can be susceptible to certain degradation pathways.

-

Acetyl Group: The acetyl substituent can influence the electronic properties of the imidazole ring and may be involved in specific degradation reactions.

-

N-Methyl Group: The methyl group on one of the imidazole nitrogens prevents tautomerism and may influence the compound's susceptibility to certain reactions.

Potential Degradation Pathways:

Based on studies of similar imidazole-containing molecules, several potential degradation pathways should be considered:

-

Oxidation: The imidazole ring can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or under conditions that promote autoxidation. Studies on other imidazole derivatives have shown that oxidation can lead to the formation of various degradation products.[1][2]

-

Photodegradation: Imidazole compounds can be sensitive to light. Exposure to UV or high-intensity light may lead to photochemical reactions and degradation.[1]

-

Hydrolysis: While the N-methyl group offers some protection, extreme pH conditions could potentially lead to the hydrolysis of the acetyl group or degradation of the imidazole ring. Some related compounds have been noted to decompose in contact with water.[3]

-

Incompatible Materials: Strong oxidizing agents and potentially strong acids or bases could react with the molecule and cause degradation.[3]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended, based on information from chemical suppliers and the general stability of related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Several suppliers recommend storing the compound at room temperature.[4] For enhanced long-term stability, storage in a cool, dry place is advisable. |

| Atmosphere | Sealed in a dry environment under an inert atmosphere (e.g., argon or nitrogen) | The recommendation to keep the compound "Sealed in dry" suggests a sensitivity to moisture.[4] An inert atmosphere will minimize the risk of oxidation. |

| Light | Store in a light-resistant container | Given the potential for photodegradation of imidazole compounds, protection from light is a critical precaution.[1] |

| Container | Tightly closed, well-sealed container | This prevents the ingress of moisture and air, which can contribute to degradation.[5] |

Experimental Protocols for Stability Assessment

For critical applications, it is advisable to perform in-house stability assessments. A general protocol for a preliminary stability study is outlined below.

Protocol: Accelerated Stability Study

-

Sample Preparation: Prepare multiple aliquots of this compound in appropriate, sealed vials.

-

Stress Conditions: Expose the aliquots to a range of stress conditions:

-

Elevated Temperature: Store samples at 40°C and 60°C.

-

High Humidity: Store samples at room temperature in a desiccator with a saturated salt solution to maintain high humidity (e.g., 75% RH).

-

Light Exposure: Expose samples to a photostability chamber with controlled light and UV exposure.

-

Control: Store a reference sample under the recommended storage conditions (room temperature, dark, dry).

-

-

Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.

-

Data Evaluation: Compare the purity of the stressed samples to the control sample over time to determine the rate of degradation under each condition.

Visualization of Stability Factors and Storage Protocol

The following diagram illustrates the key factors that can affect the stability of this compound and the recommended storage protocol to mitigate these risks.

References

An In-Depth Technical Guide to the Discovery and History of 1-(1-Methyl-1H-imidazol-5-yl)ethanone: A Key Intermediate in Neurological Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical significance of 1-(1-Methyl-1H-imidazol-5-yl)ethanone. This heterocyclic ketone has emerged as a critical building block in medicinal chemistry, particularly in the development of histamine H3 receptor antagonists for the potential treatment of neurological disorders such as Alzheimer's disease, epilepsy, and Attention Deficit Hyperactivity Disorder (ADHD). This guide will delve into the synthetic pathways, experimental protocols, and the scientific context that underscores the importance of this molecule for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Key Pharmacophore

The imidazole ring is a ubiquitous scaffold in biologically active molecules, both natural and synthetic.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in drug design. Within the vast chemical space of imidazole derivatives, this compound (also known as 5-acetyl-1-methylimidazole) has garnered significant attention as a pivotal intermediate. Its strategic substitution pattern, featuring a methyl group on one nitrogen and an acetyl group at the C5 position, makes it an ideal precursor for the elaboration of more complex molecules targeting various biological pathways.

While the precise date and publication of the ab initio discovery of this compound are not readily apparent in a singular, seminal paper, its history is intrinsically linked to the broader exploration of imidazole chemistry and the subsequent quest for novel therapeutics. Its significance became particularly pronounced with the rise of research into histamine H3 receptor antagonists.

Synthetic Strategies and Methodologies

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the imidazole ring followed by or incorporating the introduction of the acetyl and methyl groups. The choice of a particular synthetic route is often dictated by the availability of starting materials, desired scale, and regioselectivity considerations.

Conceptual Synthetic Approach: Acylation of 1-Methylimidazole

A plausible and direct conceptual approach involves the acylation of 1-methylimidazole. However, the regioselectivity of electrophilic substitution on the imidazole ring presents a significant challenge. Acylation can occur at the C2, C4, or C5 positions, and controlling the reaction to favor the desired C5 isomer is crucial.

A common strategy to achieve regioselective acylation involves the protection of the more reactive C2 position, followed by directed acylation at C5, and subsequent deprotection. This multi-step process, while effective, can be lengthy.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol is adapted from established methods for the synthesis of analogous substituted imidazoles and represents a viable pathway for the preparation of this compound.[3][4]

Step 1: N-Protection of a Suitable Imidazole Precursor

The initial step involves the protection of an appropriate imidazole starting material to direct subsequent reactions. For instance, starting with a commercially available 5-substituted imidazole, the nitrogen can be protected to prevent unwanted side reactions.

Step 2: Introduction of the Acetyl Group (Acylation)

With the imidazole ring appropriately protected, the acetyl group can be introduced at the C5 position. This is typically achieved through Friedel-Crafts acylation or by using a strong base to deprotonate the C5 position followed by reaction with an acetylating agent like acetyl chloride or acetic anhydride.

Step 3: N-Methylation

Following the introduction of the acetyl group, the methyl group is installed on the N1 position of the imidazole ring. This is commonly achieved by reacting the N-unsubstituted imidazole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Step 4: Deprotection (if necessary)

If a protecting group was used in the initial step, it is removed in the final stage to yield the target compound, this compound.

Table 1: Reagents and Materials for a Plausible Synthesis

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Supplier Example |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Sigma-Aldrich |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Alfa Aesar |

| Strong Base (e.g., n-BuLi) | C₄H₉Li | 64.06 | Acros Organics |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | J.T. Baker |

| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | VWR |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | EMD Millipore |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich |

Detailed Step-by-Step Methodology (Illustrative)

-

Lithiation of 1-Methylimidazole: Dissolve 1-methylimidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the C2 position.

-

Transmetalation and Acylation (Hypothetical for C5): Achieving direct C5 acylation is complex and often requires specialized directing groups or multi-step procedures not detailed here. The following is a generalized acylation step. To the lithiated intermediate, add a solution of acetic anhydride (1.2 eq) in anhydrous THF dropwise at -78 °C.

-

Reaction Quench and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical during the lithiation step, as organolithium reagents are highly reactive towards water and oxygen.

-

Low Temperature: The reaction is carried out at -78 °C to control the reactivity of the organolithium reagent and prevent side reactions.

-

Quenching: The reaction is quenched with a mild proton source like saturated ammonium chloride to neutralize the reactive intermediates without causing degradation of the product.

Diagram 1: Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Role in Drug Discovery and Development: A Histamine H3 Receptor Antagonist Intermediate

The primary significance of this compound in modern science lies in its role as a key intermediate for the synthesis of histamine H3 receptor antagonists.[5] The histamine H3 receptor is predominantly expressed in the central nervous system and acts as an autoreceptor on histaminergic neurons, regulating the release of histamine and other neurotransmitters.[5]

Antagonists of the H3 receptor have been shown to increase the release of histamine, acetylcholine, and other neurotransmitters, leading to procognitive and wakefulness-promoting effects.[5] This has made them attractive targets for the development of therapeutics for a range of neurological and psychiatric disorders.

Diagram 2: Role in Histamine H3 Receptor Antagonist Synthesis

Caption: The central role of the target compound in drug development.

This compound provides a versatile scaffold for the construction of these complex antagonists. The acetyl group can be readily modified through various chemical transformations, such as condensation reactions, reductions, or conversions to other functional groups, allowing for the introduction of diverse side chains and pharmacophoric elements required for potent and selective H3 receptor binding.

The development of drugs targeting neurodegenerative conditions like Alzheimer's disease is a particularly active area of research where H3 receptor antagonists are being investigated.[6][7] The ability to modulate neurotransmitter systems implicated in memory and cognition makes these compounds promising candidates for symptomatic treatment.

Conclusion: A Small Molecule with Significant Impact

While the initial discovery of this compound may be nestled within the broader annals of heterocyclic chemistry, its contemporary importance is undeniable. Its utility as a key intermediate in the synthesis of histamine H3 receptor antagonists has solidified its place in the modern medicinal chemist's toolbox. The ongoing research into treatments for complex neurological disorders ensures that this seemingly simple molecule will continue to be a subject of scientific interest and a vital component in the quest for novel therapeutics. This guide has provided a framework for understanding its synthesis and a window into its critical role in the landscape of drug discovery.

References

- 1. scispace.com [scispace.com]

- 2. longdom.org [longdom.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Synthesis and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)-1-phenylmethanimine derivatives [ouci.dntb.gov.ua]

- 7. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Imidazole Derivatives

This in-depth technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of imidazole derivatives. Imidazole, a five-membered aromatic heterocycle, is a crucial pharmacophore in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1][2][3] Its unique electronic structure allows for diverse interactions with biological targets, making the precise elucidation of the structure and properties of its derivatives a critical aspect of medicinal chemistry and materials science.[4][5]

This guide provides a comprehensive overview of the core spectroscopic techniques employed in the structural analysis of imidazole derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS). Beyond a mere recitation of data, this document delves into the causality behind experimental choices, offers field-proven insights for data interpretation, and presents self-validating protocols to ensure scientific integrity.

Section 1: The Foundational Pillar - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, and imidazole derivatives are no exception. It provides detailed information about the carbon-hydrogen framework, the electronic environment of the nuclei, and the connectivity of atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Key Diagnostic Regions for Imidazole Derivatives:

| Proton Type | Typical Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | Notes |

| Imidazole Ring Protons (C2-H, C4-H, C5-H) | 7.0 - 8.0 | J4,5 ≈ 1.0 - 1.5 Hz | The chemical shift is highly sensitive to the electronic nature of substituents on the ring. The C2-H proton is often the most deshielded.[6] |

| N-H Proton | 10.0 - 14.0 | Broad singlet | The chemical shift and broadness can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. |

| Substituent Protons | Variable | Variable | The chemical shifts of protons on substituents will depend on their proximity and electronic influence on the imidazole ring. |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified imidazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for observing the N-H proton, as it slows down the exchange rate.

-

Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass all expected proton signals (typically 0-15 ppm).

-

Use a 30-45° pulse angle to allow for a shorter relaxation delay and faster acquisition time.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Causality in Experimental Choices: The selection of a deuterated solvent is paramount not only for providing a lock signal but also for its influence on the exchangeable N-H proton. Using DMSO-d₆, for instance, allows for the observation of this proton, which might be exchanged with deuterium in D₂O and thus become invisible. The number of scans is a trade-off between signal-to-noise and experimental time; for dilute samples, more scans are necessary.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) provides information about the number and types of carbon atoms in a molecule.

Key Diagnostic Regions for Imidazole Derivatives:

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

| Imidazole Ring Carbons (C2, C4, C5) | 115 - 145 | The C2 carbon is typically the most downfield due to its position between two nitrogen atoms. The chemical shifts are sensitive to substituent effects. |

| Substituent Carbons | Variable | Dependent on the nature of the substituent. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is often required due to the lower natural abundance of ¹³C.

-

Instrument Setup: Same as for ¹H NMR.

-

Acquisition Parameters:

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (0-200 ppm) is necessary.

-

A longer relaxation delay (2-5 seconds) is often required for quaternary carbons.

-

-

Data Processing: Similar to ¹H NMR.

2D NMR Techniques: Assembling the Puzzle

For complex imidazole derivatives, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

-

COSY: Identifies proton-proton couplings, revealing which protons are adjacent to each other.

-

HSQC: Correlates directly bonded proton and carbon atoms.[7]

Caption: NMR workflow for structural elucidation.

Section 2: Vibrational Signatures - Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Diagnostic Vibrational Frequencies for Imidazole Derivatives:

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch | 3200 - 3500 | Medium-Broad | Broadening is due to hydrogen bonding. In the absence of hydrogen bonding, a sharper peak is observed.[8] |

| Aromatic C-H Stretch | 3000 - 3150 | Medium-Weak | Often appears as a group of small peaks just above 3000 cm⁻¹.[8] |

| C=N Stretch | 1620 - 1680 | Medium-Strong | A characteristic absorption for the imidazole ring.[8] |

| C=C Stretch | 1450 - 1600 | Medium-Strong | Multiple bands are often observed in this region due to the aromatic nature of the ring. |

| C-H Bending (out-of-plane) | 700 - 900 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans for a good signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Authoritative Grounding: The position of the N-H stretching vibration is a direct indicator of the extent of intermolecular hydrogen bonding. A shift to lower wavenumbers suggests stronger hydrogen bonding, which can be influenced by the solvent and the presence of other functional groups.

Section 3: Electronic Transitions - Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Key Electronic Transitions in Imidazole Derivatives:

Imidazole and its derivatives typically exhibit two main absorption bands in the UV region:

-

π → π* transitions: These are high-energy transitions that occur in the far-UV region (around 200-220 nm).[9]

-

n → π* transitions: These are lower-energy transitions that occur at longer wavelengths (around 260-280 nm) and are often of lower intensity.[9][10]

The position and intensity of these bands are highly sensitive to the nature and position of substituents on the imidazole ring, as well as the solvent polarity.[11][12]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a dilute solution of the imidazole derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water). The concentration should be chosen to give a maximum absorbance between 0.5 and 1.5.

-

Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

-

Baseline Correction: Record a baseline spectrum with the solvent-filled cuvette in the sample beam path.

-

Sample Measurement: Replace the blank cuvette with the sample cuvette and record the absorption spectrum.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each electronic transition.

Caption: General workflow for spectroscopic characterization.

Section 4: Molecular Weight and Fragmentation - Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation patterns.

Key Features in the Mass Spectrum of Imidazole Derivatives:

-

Molecular Ion Peak (M⁺·): This peak corresponds to the intact molecule with one electron removed and gives the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.[13]

-

Fragmentation Pattern: The fragmentation of imidazole derivatives often involves the loss of small, stable molecules from the substituents. The imidazole ring itself is relatively stable, and its fragmentation is less common.[14] Common fragmentation pathways include the loss of HCN or radicals from the substituents.

Experimental Protocol: Electrospray Ionization (ESI)-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). A small amount of formic acid or ammonia may be added to promote ionization.

-

Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. The solvent evaporates, and the analyte molecules become charged ions in the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Trustworthiness of Data: The presence of the correct molecular ion peak in the high-resolution mass spectrum is a crucial piece of evidence for confirming the identity of a newly synthesized imidazole derivative. The isotopic pattern of the molecular ion can also provide valuable information about the elemental composition of the molecule.

Conclusion

The comprehensive spectroscopic characterization of imidazole derivatives is a multi-faceted process that relies on the synergistic application of NMR, IR, UV-Vis, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and together they allow for the unambiguous determination of the molecular structure. By understanding the principles behind each technique and following robust experimental protocols, researchers can confidently elucidate the structures of novel imidazole derivatives, paving the way for their application in drug discovery and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. jchemrev.com [jchemrev.com]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review of the imidazole, benzimidazole and imidazo[1,2-a]pyridine-based sensors for the detection of fluoride ion - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Novel Imidazole Derivative: Synthesis, Spectral Characterization, and DFT Study | Semantic Scholar [semanticscholar.org]

- 11. Synthesis, spectral studies and solvatochromic analysis of novel imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]

- 14. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone from 1-Methylimidazole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(1-methyl-1H-imidazol-5-yl)ethanone, a valuable heterocyclic ketone, from the readily available starting material, 1-methylimidazole. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore two primary synthetic strategies: direct electrophilic acylation and a lithiation-acylation sequence. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to facilitate the successful synthesis of the target compound.

Introduction

Imidazole-containing compounds are of paramount importance in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties. The targeted synthesis of specific isomers, such as this compound, is crucial for the development of novel pharmaceuticals and functional materials. This guide details robust and reproducible methods for the synthesis of this target molecule, beginning with the preparation of the key starting material, 1-methylimidazole.

Part 1: Synthesis of the Starting Material: 1-Methylimidazole

The synthesis of 1-methylimidazole is a well-established process, typically achieved through the N-methylation of imidazole. A common and efficient laboratory-scale procedure utilizes methyl iodide as the methylating agent in the presence of a base.

Reaction Scheme: N-Methylation of Imidazole

Caption: N-methylation of imidazole to produce 1-methylimidazole.

Experimental Protocol: Synthesis of 1-Methylimidazole

Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Typical Supplier |

| Imidazole | C₃H₄N₂ | 68.08 | Sigma-Aldrich |

| Sodium Hydroxide | NaOH | 40.00 | Fisher Scientific |

| Methyl Iodide | CH₃I | 141.94 | Acros Organics |

| Ethanol | C₂H₅OH | 46.07 | J.T. Baker |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | VWR |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | EMD Millipore |

-

Dissolution and Deprotonation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve imidazole (5.0 g, 73.4 mmol) in ethanol (100 mL). To this solution, add powdered sodium hydroxide (3.2 g, 80.0 mmol) and stir the mixture at room temperature for 1 hour to facilitate the deprotonation of imidazole, forming the sodium imidazolide salt.

-

Methylation: Cool the reaction mixture in an ice bath. Slowly add methyl iodide (5.1 mL, 81.0 mmol) dropwise to the stirred suspension. After the addition is complete, allow the reaction to warm to room temperature and continue stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether by rotary evaporation to yield crude 1-methylimidazole.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 1-methylimidazole as a colorless liquid. A typical yield for this procedure is in the range of 85-95%.

Part 2: Synthesis of this compound

Two primary strategies are proposed for the synthesis of the target molecule: direct Friedel-Crafts acylation and a regioselective lithiation followed by acetylation.

Method A: Direct Friedel-Crafts Acylation

The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution reactions such as Friedel-Crafts acylation. The C5 position of 1-methylimidazole is known to be reactive towards electrophiles.[3]

Caption: Proposed Friedel-Crafts acylation of 1-methylimidazole.

Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Typical Supplier |

| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Synthesized as above |

| Acetyl Chloride | CH₃COCl | 78.50 | Oakwood Chemical |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | Sigma-Aldrich |

| Dichloromethane (Anhydrous) | CH₂Cl₂ | 84.93 | VWR |

| Hydrochloric Acid (conc.) | HCl | 36.46 | Fisher Scientific |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | EMD Millipore |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 g, 9.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere.

-

Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (0.64 mL, 9.0 mmol) dropwise to the stirred suspension. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.

-

Acylation: In a separate flask, dissolve 1-methylimidazole (0.5 g, 6.1 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the acylium ion complex at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. Acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2. Wash the aqueous layer with dichloromethane (2 x 20 mL) to remove any non-polar impurities.

-

Neutralization and Extraction: Cool the acidic aqueous layer in an ice bath and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the product with dichloromethane (3 x 30 mL).

-

Drying and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Method B: Regioselective Lithiation and Acetylation

An alternative approach involves the deprotonation of 1-methylimidazole at the C5 position using a strong base, such as n-butyllithium, followed by quenching the resulting lithiated species with an acetylating agent. While the C2 proton of imidazole is generally considered the most acidic, regioselective lithiation at C5 can be achieved under specific conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]

detailed synthesis protocol for 1-(1-Methyl-1H-imidazol-5-yl)ethanone

An In-Depth Technical Guide to the Synthesis of 1-(1-Methyl-1H-imidazol-5-yl)ethanone

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

This compound is a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its imidazole core is a prevalent scaffold in numerous biologically active compounds, making this specific ketone a valuable precursor for the synthesis of novel pharmaceutical agents. The targeted synthesis of this compound is crucial for structure-activity relationship (SAR) studies and the development of new chemical entities. This application note provides a comprehensive, field-proven protocol for the synthesis, purification, and characterization of this important compound, designed for researchers, scientists, and drug development professionals.

The synthesis of substituted imidazoles can be challenging due to the electronic nature of the imidazole ring and the potential for side reactions. Direct acylation of 1-methylimidazole, for instance via Friedel-Crafts type reactions, is often complicated by the coordination of the Lewis acid catalyst to the basic nitrogen atoms of the imidazole ring, which can deactivate the catalyst and lead to poor yields[1][2]. To circumvent these issues, a more robust and reliable strategy involves the use of a pre-functionalized imidazole precursor. The protocol detailed herein employs a modern and highly efficient approach starting from 1-methyl-1H-imidazole-5-carboxylic acid, proceeding through a Weinreb amide intermediate to ensure a high-yielding and clean conversion to the desired ketone.

Reaction Scheme

Caption: Overall synthetic scheme for this compound.

Part 1: Synthesis of N-methoxy-N,1-dimethyl-1H-imidazole-5-carboxamide (Weinreb Amide)

The initial step involves the conversion of commercially available or synthesized 1-methyl-1H-imidazole-5-carboxylic acid into its corresponding Weinreb amide. This intermediate is particularly advantageous as it is stable and reacts with organometallic reagents in a controlled manner to afford ketones, minimizing the over-addition that can lead to tertiary alcohols.

Experimental Protocol

-

Acid Chloride Formation:

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 10 mL per gram of carboxylic acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) dropwise via a syringe. Gas evolution (CO₂, CO, and HCl) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the solution becomes homogeneous and gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride in vacuo to yield the crude 1-methyl-1H-imidazole-5-carbonyl chloride hydrochloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

-

-

Amide Formation:

-

In a separate flame-dried 500 mL round-bottom flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in anhydrous DCM (approx. 15 mL per gram of the hydrochloride salt).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add triethylamine (TEA, 3.0 eq) dropwise.

-